molecular formula C10H8Cl2O4 B611482 Tripartin CAS No. 1428962-73-5

Tripartin

Cat. No. B611482
M. Wt: 263.07
InChI Key: MSZOGTOYLFZMMQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tripartin is a specific inhibitor of the histone H3 lysine 9 demethylase KDM4 in HeLa cells.

Scientific Research Applications

Tripartin as a Histone Demethylase Inhibitor

Tripartin, a new dichlorinated indanone, was discovered from the culture broth of the Streptomyces sp. associated with a larva of the dung beetle Copris tripartitus. The compound was identified through various spectroscopic analyses and X-ray crystallography. It shows specific activity as an inhibitor of the histone H3 lysine 9 demethylase KDM4 in HeLa cells, indicating its potential in epigenetic modulation and therapeutic applications in diseases where histone demethylation is a key factor (Kim et al., 2013).

Synthetic and Biological Evaluation

Tripartin has been reported to inhibit the N‐methyl‐lysine histone demethylase KDM4A. Research involving the synthesis of tripartin from 3,5‐dimethoxyphenylacrylic acid, separation of its enantiomers, and evaluation of its biological activity revealed that both enantiomers of tripartin increased H3K9me3 levels in cells. However, it did not inhibit isolated KDM4A–E under assay conditions. Further, tripartin analogues were synthesized but found to be inactive against isolated recombinant KDM4 enzymes and in cell‐based assays. This suggests that while tripartin affects histone methylation status, its mode of action might differ from direct inhibition of KDM4 histone demethylases (Guillade et al., 2018).

Synthetic Studies Towards Natural Tripartin

Efforts have been made to synthesize dimethyl tripartin, a precursor of the natural product tripartin, which is the first natural specific inhibitor of histone H3 lysine 9 demethylase KDM4. The synthesis was achieved in a six-step linear sequence starting from 3,5-dimethoxy benzaldehyde, using ClTi(OiPr)3-mediated dichloromethine insertion as a crucial step (Dethe & Boda, 2018).

properties

CAS RN

1428962-73-5

Product Name

Tripartin

Molecular Formula

C10H8Cl2O4

Molecular Weight

263.07

IUPAC Name

(S)-3-Dichloromethyl-3,4,6-trihydroxy-indan-1-one

InChI

InChI=1S/C10H8Cl2O4/c11-9(12)10(16)3-7(15)5-1-4(13)2-6(14)8(5)10/h1-2,9,13-14,16H,3H2/t10-/m0/s1

InChI Key

MSZOGTOYLFZMMQ-JTQLQIEISA-N

SMILES

O=C1C[C@@](O)(C(Cl)Cl)C2=C1C=C(O)C=C2O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Tripartin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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